3-Iodooxetane
Overview
Description
3-Iodooxetane is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various iodinated organic compounds and methodologies that could be relevant to the synthesis and reactions of a molecule like 3-iodooxetane. For instance, the synthesis of 3-iodoindoles and 3-iodo-4H-pyran-4-ones involves iodination reactions that could potentially be applied to the synthesis of 3-iodooxetane. Additionally, the study of oxetan-3-ol provides insights into the synthesis of oxetane derivatives, which is closely related to the structure of 3-iodooxetane.
Synthesis Analysis
The synthesis of iodinated compounds is a topic of interest in several papers. For example, the synthesis of 3-iodoindoles involves a Pd/Cu-catalyzed coupling followed by electrophilic cyclization . Similarly, 3-iodo-4H-pyran-4-ones are synthesized through the reaction of acetylenic β-diketones with iodine monochloride . Although these methods are not directly applicable to 3-iodooxetane, they provide a foundation for understanding how iodination and cyclization reactions can be used in synthesis. The paper on oxetan-3-ol is particularly relevant as it discusses the synthesis of oxetane derivatives, which could be modified to include iodination for the synthesis of 3-iodooxetane.
Molecular Structure Analysis
The molecular structure of 3-iodooxetane would consist of a four-membered oxetane ring with an iodine atom substituted at the 3-position. The papers do not directly analyze the structure of 3-iodooxetane, but they do discuss the structures of related compounds. For example, the synthesis of 3,3-dinitratooxetane involves the study of oxetane derivatives, which are structurally similar to 3-iodooxetane. The crystal structure and theoretical calculations provided in this paper could be analogous to those of 3-iodooxetane.
Chemical Reactions Analysis
The papers provide various examples of chemical reactions involving iodinated compounds. The iodocyclization reactions and the iodine-catalyzed C-N bond formation are particularly noteworthy. These reactions demonstrate the reactivity of iodine in organic synthesis and could be extrapolated to predict the reactivity of 3-iodooxetane in similar chemical transformations.
Physical and Chemical Properties Analysis
While the papers do not specifically discuss the physical and chemical properties of 3-iodooxetane, they do provide data on related iodinated compounds. For instance, the paper on 3,3-dinitratooxetane discusses the high oxygen content and sensitivities towards impact and friction, which could be relevant to the stability and reactivity of 3-iodooxetane. The solubility and reactivity of iodinated compounds, as seen in the synthesis of 3-iodoindoles , could also provide insights into the properties of 3-iodooxetane.
Scientific Research Applications
Synthesis and Medical Imaging
3-Iodooxetane derivatives have been synthesized and explored for potential medical imaging applications. For instance, compounds like 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane and similar derivatives were synthesized using iodine-131 and investigated for their body distribution in animals. These compounds showed potential for brain uptake, suggesting possible applications in brain scanning and nuclear medicine due to their gamma-ray imaging properties (Braun et al., 1977).
Hypervalent Iodine in Catalysis
Hypervalent iodine reagents, including those derived from 3-Iodooxetane, are notable for their use in organic synthesis as oxidants. They are valued for their mild, safe, and environmentally friendly characteristics. These reagents have been applied in various oxidative bond-forming reactions and alcohol oxidations, which are significant in natural product synthesis (Dohi & Kita, 2009).
In Solar Cell Technology
3-Iodooxetane derivatives have applications in dye-sensitized solar cells (DSSCs). The redox properties of iodide/triiodide/iodine systems are crucial in DSSC technology. Research has focused on understanding and improving the photoconversion efficiency of cells using alternative redox electrolyte systems to the conventional iodine-based systems (Bentley et al., 2015).
Advanced Material Synthesis
The chemistry of polyvalent iodine, including derivatives of 3-Iodooxetane, has seen significant development. These compounds are used in the synthesis of complex organic molecules through selective oxidative transformations. Their applications extend to the development of polymer-supported and recyclable polyvalent iodine reagents and in the catalytic applications of organoiodine compounds (Zhdankin & Stang, 2008).
Applications in Organic Synthesis
Specific compounds such as azetidine and oxetane sulfinate salts, derived from 3-iodoheterocycle precursors like 3-Iodooxetane, are used in organic synthesis. These compounds facilitate the introduction of four-membered heterocycles into molecules like indoles, which are significant in drug discovery and development (Nassoy et al., 2015).
Agricultural Research
Research has been conducted to understand the effect of iodine, including compounds like 3-Iodooxetane, on plant physiology and stress response. Studies on the application of iodine in agriculture, such as its effects on growth, mineral content, and antioxidants in plants under stress conditions, are ongoing. This research is pivotal in exploring iodine's role as a biostimulant in agriculture (García Fuentes et al., 2022).
Safety And Hazards
3-Iodooxetane is classified as a combustible liquid. It may cause skin and eye irritation, and may also cause respiratory irritation . It’s recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation when handling it. Protective clothing, gloves, and eye/face protection should be worn. In case of contact with skin or eyes, or if swallowed, medical advice should be sought .
properties
IUPAC Name |
3-iodooxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO/c4-3-1-5-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEIFKMKVCDETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538113 | |
Record name | 3-Iodooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodooxetane | |
CAS RN |
26272-85-5 | |
Record name | 3-Iodooxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26272-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodooxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.